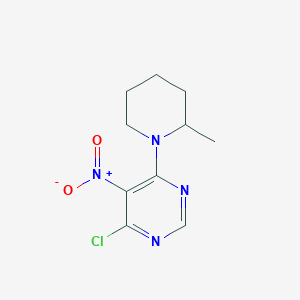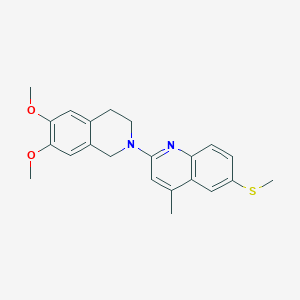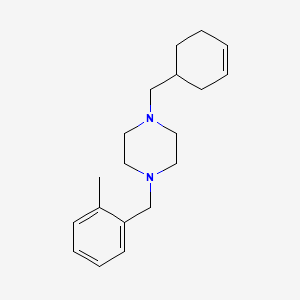![molecular formula C22H20N2O4 B4994639 N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine](/img/structure/B4994639.png)
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine is a complex organic compound characterized by its unique structure, which includes a nitro group, a benzodioxole ring, and a diphenylethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine typically involves multiple steps. One common approach starts with the nitration of 1,3-benzodioxole to introduce the nitro group at the 6-position. This is followed by the formation of the benzodioxole ring and subsequent attachment of the diphenylethanamine moiety through a series of condensation and substitution reactions. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nitrating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring.
Applications De Recherche Scientifique
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring and diphenylethanamine moiety contribute to the compound’s overall activity by modulating its binding affinity and specificity for target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
- 4-Fluoro-2-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
Uniqueness
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-24(26)20-13-22-21(27-15-28-22)12-18(20)14-23-19(17-9-5-2-6-10-17)11-16-7-3-1-4-8-16/h1-10,12-13,19,23H,11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCKVFCWBCCEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CNC(CC3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-methylphenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4994557.png)
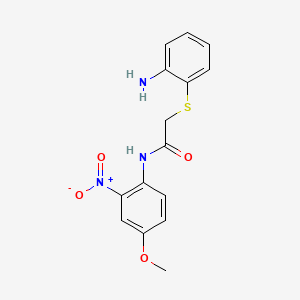
![5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4994565.png)
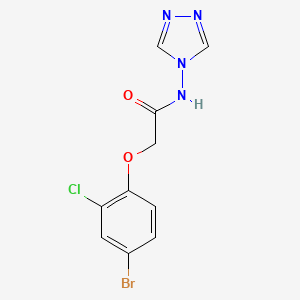
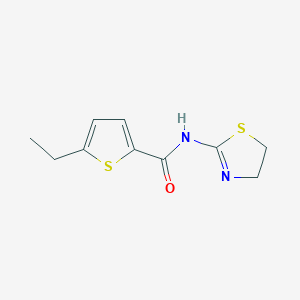

![(5Z)-5-[(5-Bromofuran-2-YL)methylidene]-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4994607.png)
![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B4994609.png)
![11-(2-Hydroxyethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4994615.png)
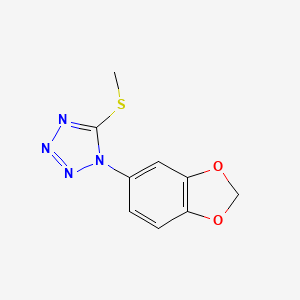
![2-butyl-2-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B4994622.png)
